![molecular formula C14H8Cl2F4 B13994492 4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene CAS No. 1735-31-5](/img/structure/B13994492.png)
4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene is a synthetic organic compound characterized by the presence of chloro, fluoro, and trifluoroethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzotrifluoride with 4-chlorophenylmagnesium bromide, followed by fluorination using a suitable fluorinating agent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but with different substituents, leading to distinct chemical and biological properties.
Norchlorcyclizine: Another compound with a similar core structure but different functional groups, used in medicinal chemistry.
Uniqueness
4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene is unique due to the presence of both chloro and fluoro groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1735-31-5 |
|---|---|
Molekularformel |
C14H8Cl2F4 |
Molekulargewicht |
323.1 g/mol |
IUPAC-Name |
4-chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene |
InChI |
InChI=1S/C14H8Cl2F4/c15-9-3-1-8(2-4-9)13(14(18,19)20)11-6-5-10(16)7-12(11)17/h1-7,13H |
InChI-Schlüssel |
YAGJJUBFVZVVKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



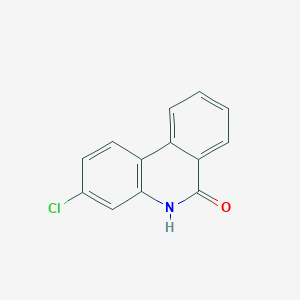
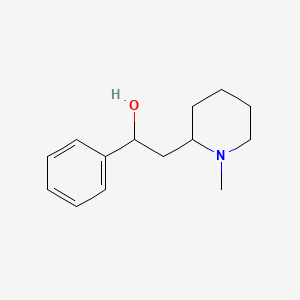

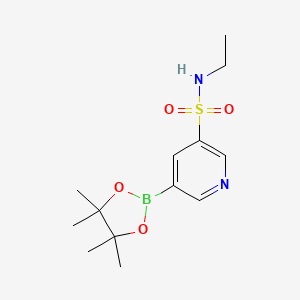
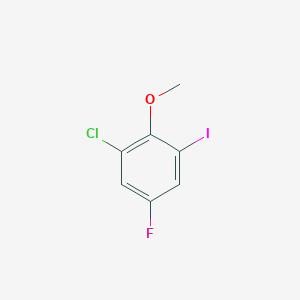
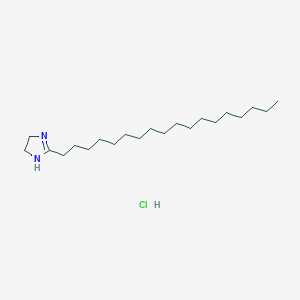
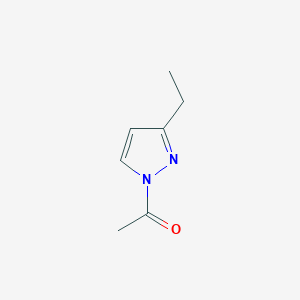
![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)
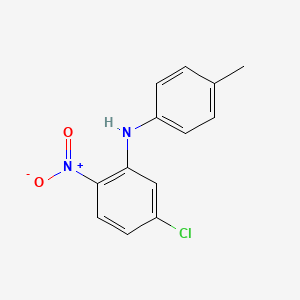
![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)
